Cas no 2034307-98-5 (1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione)

1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a specialized heterocyclic compound featuring a unique azetidine-pyrrolidinedione scaffold. Its structural complexity, including the 2-bromo-5-methoxybenzoyl moiety, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both electron-withdrawing (bromo) and electron-donating (methoxy) groups enhances its reactivity, enabling selective modifications for targeted synthesis. The azetidine ring contributes to conformational rigidity, while the pyrrolidine-2,5-dione moiety offers potential for further functionalization. This compound is particularly useful in the development of protease inhibitors and other biologically active molecules, given its ability to interact with enzyme active sites. Its well-defined structure ensures reproducibility in research applications.
1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione structure
2034307-98-5 structure
Product Name:1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
CAS No:2034307-98-5
MF:C15H15BrN2O4
MW:367.194603204727
CID:5378516
Update Time:2025-06-12

1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
    • Inchi: 1S/C15H15BrN2O4/c1-22-10-2-3-12(16)11(6-10)15(21)17-7-9(8-17)18-13(19)4-5-14(18)20/h2-3,6,9H,4-5,7-8H2,1H3
    • InChI Key: VBGUQILOPLEFSB-UHFFFAOYSA-N
    • SMILES: N1(C2CN(C(=O)C3=CC(OC)=CC=C3Br)C2)C(=O)CCC1=O

1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione Pricemore >>

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Additional information on 1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Chemical and Biological Properties of 1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione (CAS No. 2034307-98-5)

The compound 1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione (CAS No. 2034307-98-5) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel scaffolds for therapeutic applications. This heterocyclic molecule, featuring a fused pyrrolidine and azetidine ring system, has garnered attention due to its structural complexity and potential biological activity. The presence of a 2-bromo-5-methoxybenzoyl moiety introduces both electronic and steric effects that can modulate interactions with biological targets, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of azetidinone derivatives in drug discovery, particularly for their ability to engage with various biological pathways. The pyrrolidine component further enhances the molecular diversity, allowing for fine-tuning of pharmacokinetic properties. This compound's unique structure positions it as a valuable tool for investigating mechanisms related to inflammation, pain management, and potentially even oncology. The bromine substituent on the benzoyl group is particularly noteworthy, as it can serve as a handle for further chemical modifications via cross-coupling reactions, enabling the synthesis of analogs with tailored properties.

In the context of contemporary pharmaceutical research, the development of small molecule inhibitors that target post-translational modifications has become increasingly relevant. The pyrrolidine-azetidine core in this compound suggests potential interactions with enzymes involved in protein modification processes, such as protein kinase inhibitors or ubiquitin ligase modulators. Preliminary computational studies indicate that the molecule may exhibit favorable binding affinities to certain enzyme active sites, making it a candidate for structure-based drug design.

The methoxy group on the benzoyl ring contributes to hydrophilicity while also influencing electronic distribution across the molecule. This balance between hydrophobicity and hydrophilicity is crucial for membrane permeability and cellular uptake, factors that are critical for drug efficacy. Additionally, the bromo substituent can participate in hydrogen bonding or π-stacking interactions with biological targets, further enhancing binding specificity. These features make this compound an intriguing subject for medicinal chemists seeking to develop next-generation therapeutics.

Advances in synthetic methodologies have enabled more efficient access to complex heterocycles like this one. The synthesis of 1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves multi-step reactions that showcase modern techniques in organic chemistry. For instance, cyclization strategies combined with nucleophilic substitution have been employed to construct the azetidine ring system. The introduction of the 2-bromo-5-methoxybenzoyl group typically involves bromination followed by esterification or amidation steps, depending on the desired functionalization.

Biological evaluation of this compound has begun to reveal its potential therapeutic applications. In vitro assays have shown preliminary activity against certain enzymatic targets relevant to inflammatory diseases. The pyrrolidine moiety, in particular, has been associated with molecules that modulate cytokine production and inhibit inflammatory pathways. While more extensive studies are needed to fully elucidate its mechanism of action, these initial findings suggest that this compound could serve as a lead structure for developing novel anti-inflammatory agents.

The role of computational chemistry in optimizing such molecules cannot be overstated. Molecular docking simulations have been used to predict binding modes and affinity profiles for various biological targets. These virtual screening approaches help prioritize compounds for experimental validation and guide structural modifications to improve potency and selectivity. The flexibility of the pyrrolidine ring allows for conformational adjustments that may enhance binding interactions with protein receptors.

Future directions in the study of this compound may include exploring its potential as an intermediate in larger drug candidates or investigating its effects in vivo using animal models. The versatility of its core structure makes it adaptable for further derivatization, allowing researchers to probe different biological pathways systematically. As interest in targeted therapies grows, compounds like this one offer a rich foundation for developing precision medicine approaches.

The synthesis and characterization of 1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione (CAS No. 2034307-98-5) exemplify the intersection of synthetic organic chemistry and bioactivity-based drug discovery. Its unique structural features—such as the fused heterocyclic system and functionalized benzoyl group—position it as a compelling scaffold for medicinal chemistry innovation. Continued research into its biological profile and synthetic accessibility will likely uncover new opportunities for therapeutic development in years to come.

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